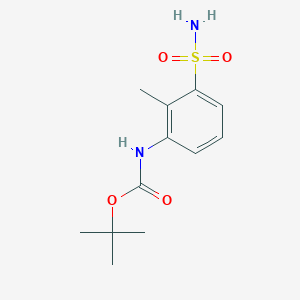

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate

Description

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a phenyl ring substituted with a methyl group (position 2) and a sulfamoyl moiety (position 3).

Properties

Molecular Formula |

C12H18N2O4S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

tert-butyl N-(2-methyl-3-sulfamoylphenyl)carbamate |

InChI |

InChI=1S/C12H18N2O4S/c1-8-9(14-11(15)18-12(2,3)4)6-5-7-10(8)19(13,16)17/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |

InChI Key |

INXHXLPOWWYRED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Data Table Summarizing Key Preparation Parameters

Detailed Research Findings and Notes

Reaction Mechanism:

The key step involves nucleophilic attack by the amine nitrogen of the sulfonamide-substituted aromatic amine on the electrophilic carbonyl carbon of the tert-butyl carbamate derivative. Coupling agents like EDCI activate the carbamate carbonyl, facilitating amide bond formation. HOBt suppresses side reactions and increases coupling efficiency.Stability Considerations:

The tert-butyl carbamate group enhances solubility and stability of the compound under various pH conditions, making it suitable for further synthetic manipulations and biological assays.Biological Relevance:

The sulfonamide moiety is crucial for biological activity, often mimicking natural substrates in enzyme inhibition. The preparation methods ensure that the functional groups remain intact and reactive for downstream applications in medicinal chemistry.Comparison with Related Compounds: Structural analogues with variations in the position of the sulfonamide or methyl groups show differences in reactivity and biological activity, highlighting the importance of precise substitution patterns in synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular targets and pathways involved in this inhibition are currently under investigation, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Tert-butyl (2-bromo-3-fluorobenzyl)carbamate ():

Substituted with bromo (position 2) and fluoro (position 3), this compound was synthesized via a palladium-catalyzed coupling reaction (56.6% yield). The electron-withdrawing halogens contrast with the electron-donating methyl and sulfamoyl groups in the target compound, affecting reactivity and applications in cross-coupling reactions .- Tert-butyl (2-(4-sulfamoylphenoxy)ethyl)carbamate (): Contains a sulfamoyl group but on a phenoxyethyl chain rather than directly on the phenyl ring.

Carbamates with Cyclic or Aliphatic Substituents

Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate ():

Features a hydroxycyclopentyl group, improving solubility due to hydrogen bonding. The absence of aromatic systems limits its use in π-π stacking interactions compared to the target compound .Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate ():

Contains a chlorosulfonyl group, which is highly reactive in nucleophilic substitutions. This contrasts with the sulfamoyl group, which is more stable and pharmacologically favorable .

Stability and Reactivity

- Acid/Base Stability : The tert-butyl carbamate group is acid-labile, but the electron-withdrawing sulfamoyl group may accelerate hydrolysis compared to electron-donating substituents (e.g., methoxy in ) .

- Thermal Stability : Aromatic sulfamoyl derivatives generally exhibit higher thermal stability than aliphatic analogs (e.g., ) due to resonance stabilization .

Biological Activity

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects, especially focusing on anti-inflammatory and analgesic properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-methyl-3-sulfamoylphenol. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the compound can enhance its biological activity. For instance, variations in the substituents on the phenyl ring can significantly impact the compound's efficacy and selectivity for biological targets.

Anti-inflammatory Activity

Recent studies have shown that derivatives of carbamate compounds exhibit promising anti-inflammatory effects. For example, a study reported that certain substituted benzamido phenylcarbamates demonstrated significant inhibition in carrageenan-induced rat paw edema models, with percentage inhibition values ranging from 39% to 54% compared to the standard drug indomethacin . This suggests that this compound may possess similar properties.

Analgesic Properties

The analgesic potential of related compounds has been evaluated through various in vivo models. For instance, peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors have shown profound antinociceptive effects in animal models without penetrating the central nervous system (CNS). This mechanism is particularly relevant for compounds like this compound, which may enhance anandamide signaling at cannabinoid receptors localized on sensory nerve endings .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Activity :

- Research on Analgesic Effects :

Data Tables

The following table summarizes the biological activities and characteristics of related carbamate compounds:

| Compound Name | Structure Modification | IC50 (nM) | Inhibition (%) | Notes |

|---|---|---|---|---|

| Compound A | COOH | 32 | 30.0 | Low CNS penetration |

| Compound B | NHCOCH3 | 15 | 76.0 | Moderate anti-inflammatory activity |

| Compound C | CONH2 | 2 | 91.7 | High FAAH inhibition |

| This compound | N/A | TBD | TBD | Potential anti-inflammatory and analgesic |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via a multi-step process involving carbamate formation. A common approach involves reacting tert-butyl carbamate with a substituted benzaldehyde derivative (e.g., 2-methyl-3-sulfamoylbenzaldehyde) under basic conditions. Key intermediates include the aldehyde precursor and the carbamate-protected amine. Reaction optimization may require controlled pH (e.g., pH 8–9) and anhydrous conditions to prevent hydrolysis of the sulfamoyl group .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yield optimization often depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to carbamate) and temperature control (25–40°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.